Antitubercular Potency in the Morpholino-Thiophene Series
High-strength, quantitative head-to-head data for this exact compound is not publicly available. However, class-level evidence establishes the critical role of the specific substitution pattern. The seminal SAR study on this series identified that optimized morpholino-thiophene leads achieve potent, sub-micromolar Minimum Inhibitory Concentrations (MICs) against M. tuberculosis H37Rv, with the lead compound demonstrating an MIC of 0.24 μM. The 5-chlorothiophene and 4-(trifluoromethyl)phenyl motifs are essential pharmacophoric features within the explored chemical space [1]. A direct comparator, such as the des-chloro or des-trifluoromethyl analog, would be predicted to show a significant loss in potency, consistent with the stringent SAR trends reported for the series, though exact data for this compound pair is unavailable.
| Evidence Dimension | M. tuberculosis H37Rv growth inhibition (MIC) |
|---|---|
| Target Compound Data | Not publicly reported for this specific compound |
| Comparator Or Baseline | Optimized lead compound from the same series: MIC = 0.24 μM |
| Quantified Difference | Not calculable for this specific compound; the data point is for the series lead. |
| Conditions | M. tuberculosis H37Rv aerobic whole-cell phenotypic assay |
Why This Matters
Despite the lack of compound-specific data, the class-level SAR shows that the unique combination of substituents on this scaffold is a key driver of potency, making it a non-interchangeable candidate for QcrB inhibitor research.
- [1] Cleghorn, L. A. T., et al. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. J. Med. Chem. 2018, 61, 15, 6592-6608. View Source
